

Head-to-head comparison of different 4-aminosalicylic acid formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminosalicylic Acid

Cat. No.: B1667114

[Get Quote](#)

A Head-to-Head Comparison of 4-Aminosalicylic Acid Formulations

For Researchers, Scientists, and Drug Development Professionals

4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is a second-line antitubercular agent crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). It has also been historically used for inflammatory bowel disease (IBD). Various formulations of 4-ASA have been developed to improve its pharmacokinetic profile, enhance tolerability, and ensure targeted drug delivery. This guide provides an objective comparison of different 4-ASA formulations, supported by available experimental data.

Executive Summary

The primary formulations of **4-aminosalicylic acid** include delayed-release granules (Paser®), and its sodium (Na PAS), potassium (K PAS), and calcium (Ca PAS) salts. Delayed-release formulations are designed to protect the acid-labile drug from the gastric environment, reducing gastrointestinal side effects and allowing for less frequent dosing. Comparative pharmacokinetic data suggests that while salt forms are more rapidly absorbed, leading to higher peak plasma concentrations, delayed-release granules provide a more sustained release profile. The choice of formulation can significantly impact the drug's bioavailability, patient compliance, and overall therapeutic efficacy.

Data Presentation: Pharmacokinetic Parameters of 4-ASA Formulations

The following table summarizes key pharmacokinetic parameters for various 4-ASA formulations based on single-dose studies in healthy adults. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of the different forms of the drug.

Formulation	Dose	Cmax (µg/mL)	Tmax (hr)	AUC (µg·h/mL)
4-ASA (acid)	4 g	49.98	3.54	209.07
Sodium PAS	2.8 g	155.44	0.83	313.22
Calcium PAS	2.6 g	139.51	1.02	326.22
Potassium PAS	2.6 g	121.09	1.10	313.22
Paser® (granules)	4 g	20.23	7.95	107.92

Data compiled from published pharmacokinetic studies. Note that doses for salt formulations are lower to account for the mass of the salt cation.

Performance Comparison Bioavailability and Pharmacokinetics

Delayed-release granules, such as Paser®, exhibit a delayed time to peak concentration (Tmax) and a lower peak concentration (Cmax) compared to the salt formulations. This indicates a slower, more sustained absorption profile, which can be advantageous in maintaining therapeutic drug levels over a longer dosing interval and potentially improving patient adherence through less frequent dosing.

A bioequivalence study comparing a generic delayed-release para-aminosalicylate sodium granule formulation to Paser® granules under fasting conditions found them to be bioequivalent with respect to the total drug exposure (AUC). However, administration with a

high-fat meal significantly increased both the Cmax and AUC of the delayed-release granules, highlighting the importance of administration instructions.

Efficacy

Direct head-to-head clinical trials comparing the efficacy of different 4-ASA formulations in MDR-TB are limited. However, a French nationwide cohort study of Paser® granules (GranuPAS®) in 231 MDR-TB patients demonstrated a median time to sputum conversion of 94 days, suggesting efficacy comparable to historical data for other PAS formulations.[\[1\]](#)

In the context of IBD, a double-blind, randomized trial compared slow-release 4-ASA tablets (1.5 g/day) with slow-release 5-ASA tablets (1.5 g/day) for maintaining remission in Crohn's disease. After one year, the relapse rates were similar between the two groups (36% for 4-ASA and 38% for 5-ASA), suggesting comparable efficacy in this indication.[\[1\]](#)

Safety and Tolerability

The primary adverse effects of 4-ASA are gastrointestinal, including nausea, vomiting, and diarrhea. The delayed-release granule formulation was developed to mitigate these side effects by preventing the release of the drug in the acidic environment of the stomach. The French cohort study of Paser® granules reported that gastrointestinal events were the most common adverse effects, occurring in 9% of patients at any time, and led to treatment interruption in 6% of cases (2.1% due to GI events).[\[1\]](#) This suggests improved tolerance compared to earlier, non-enteric-coated formulations.

Experimental Protocols

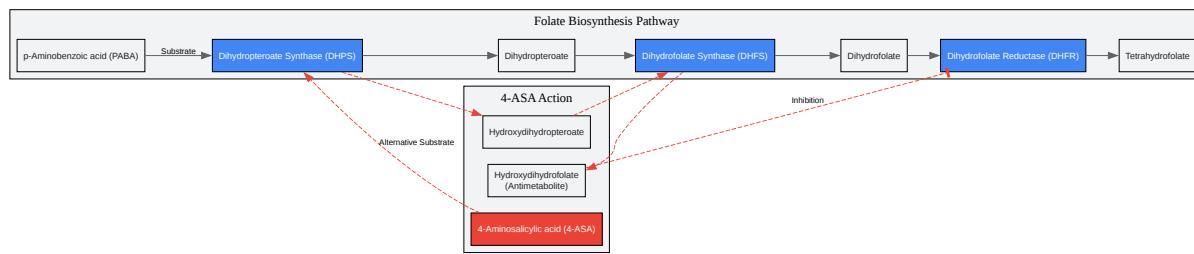
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard pharmaceutical testing guidelines, the following are overviews of the methodologies likely employed.

Bioequivalence and Pharmacokinetic Study Protocol

A typical bioequivalence study for 4-ASA formulations would follow a randomized, single-dose, two-period, crossover design in healthy adult volunteers under fasting and fed conditions.

- Subject Screening and Enrollment: Healthy adult volunteers undergo a comprehensive medical screening.

- Drug Administration: Subjects are randomly assigned to receive a single dose of either the test or reference formulation. After a washout period of at least 7 days, they receive the other formulation.
- Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 hours post-dose).
- Plasma Analysis: Plasma concentrations of 4-ASA and its major metabolite, N-acetyl-p-aminosalicylic acid, are determined using a validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) or UV detection.
- Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
- Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated to determine bioequivalence.

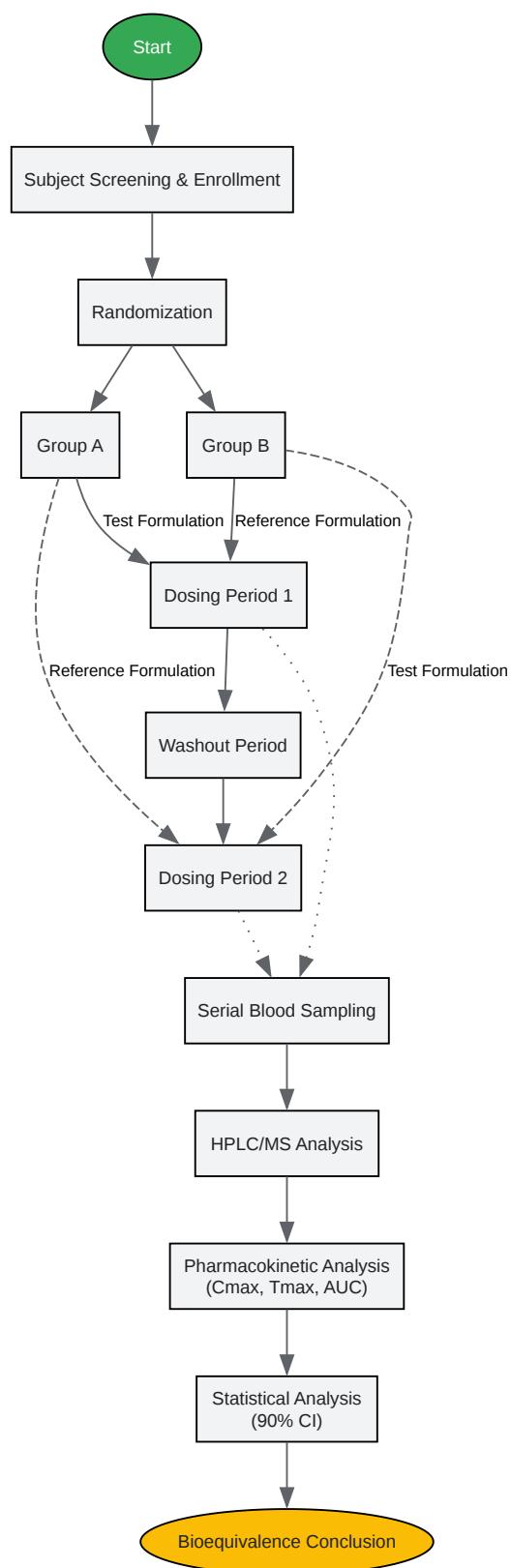

In Vitro Dissolution Testing for Delayed-Release Granules

Dissolution testing for enteric-coated, delayed-release formulations is a two-stage process to simulate the gastrointestinal transit.

- Acid Stage (Gastric Simulation): The granules are placed in a dissolution apparatus (e.g., USP Apparatus 2 - paddle) containing 0.1 N HCl at 37°C for 2 hours. The amount of drug released is measured to ensure the enteric coating remains intact. The acceptance criterion is typically not more than 10% of the drug dissolved.
- Buffer Stage (Intestinal Simulation): The dissolution medium is then changed to a phosphate buffer with a pH of 6.8, and the test is continued for a specified period (e.g., 45-60 minutes). The amount of drug released is measured at various time points to determine the dissolution profile. The acceptance criterion is typically not less than 80% of the drug dissolved at the final time point.

Mandatory Visualizations Mechanism of Action in *Mycobacterium tuberculosis*

4-aminosalicylic acid acts as a prodrug, targeting the folate biosynthesis pathway in *Mycobacterium tuberculosis*.



[Click to download full resolution via product page](#)

Caption: Mechanism of 4-ASA in *M. tuberculosis*.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates a typical workflow for a bioequivalence study of two 4-ASA formulations.

[Click to download full resolution via product page](#)

Caption: Workflow of a crossover bioequivalence study.

Conclusion

The available data indicates that different formulations of **4-aminosalicylic acid** offer distinct pharmacokinetic profiles. Delayed-release granules (Paser®) provide a slower, more sustained release, which may lead to improved tolerability and patient adherence compared to the more rapidly absorbed salt formulations. While direct comparative efficacy and safety data between different 4-ASA formulations are scarce, the granulated formulation has shown good efficacy in treating MDR-TB with a manageable side effect profile. Further head-to-head clinical trials are warranted to definitively establish the comparative performance of these formulations in clinical practice. The choice of a specific 4-ASA formulation should be guided by the clinical context, patient-specific factors, and the desired pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oral 4-aminosalicylic acid versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of different 4-aminosalicylic acid formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667114#head-to-head-comparison-of-different-4-aminosalicylic-acid-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com